2-Chloro-4-bromobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-bromobenzothiazole involves multiple steps, starting from basic organic or heterocyclic precursors. Zheng-hong (2009) described a synthesis method from ethyl 4-aminobenzonic through cyclization, diazotization, bromination, substitution, reduction, and chlorination steps. These processes ensure the introduction of the respective chloro and bromo groups on the benzothiazole ring (Zheng-hong, 2009).
Scientific Research Applications
Benzothiazole and its derivatives are a class of compounds that have been extensively studied in various scientific fields due to their diverse biological activities . Here are some of the applications:
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Pharmaceutical Chemistry
- Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . They have been studied for their antibacterial , antifungal , antioxidant , antimicrobial , antiproliferative , and anticonvulsant properties .
- The methods of application or experimental procedures vary depending on the specific study and the biological activity being investigated. Generally, these involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its biological activity .
- The outcomes of these studies also vary, but many have found promising results with benzothiazole derivatives exhibiting significant biological activity .
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Green Chemistry
- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported . This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- The outcomes of these studies contribute to the development of more environmentally friendly synthetic processes .
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Anti-HIV
- Benzothiazole derivatives have been studied for their potential anti-HIV properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-HIV activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-HIV activity .
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Anti-Parkinson
- Benzothiazole derivatives have also been studied for their potential anti-Parkinson properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its anti-Parkinson activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-Parkinson activity .
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Fluorescent Pigment Dyeing Substrates
- 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates . They are used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , as fluorescent probes for analyte detection , etc.
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Electrophosphorescent Emitter in OLEDs
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Anti-Diabetic
- Benzothiazole derivatives have been studied for their potential anti-diabetic properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its anti-diabetic activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-diabetic activity .
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Anti-Inflammatory
- Benzothiazole derivatives have also been studied for their potential anti-inflammatory properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro or in vivo testing of its anti-inflammatory activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-inflammatory activity .
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Anti-Malarial
- Benzothiazole derivatives have been studied for their potential anti-malarial properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-malarial activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-malarial activity .
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Anti-Bacterial
- Benzothiazole derivatives have been studied for their potential anti-bacterial properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-bacterial activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-bacterial activity .
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Anti-Fungal
- Benzothiazole derivatives have been studied for their potential anti-fungal properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-fungal activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-fungal activity .
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Anti-Oxidant
- Benzothiazole derivatives have been studied for their potential anti-oxidant properties . The methods of application or experimental procedures generally involve the synthesis of the benzothiazole derivative, followed by in vitro testing of its anti-oxidant activity .
- The outcomes of these studies vary, but some have found promising results with benzothiazole derivatives exhibiting significant anti-oxidant activity .
properties
IUPAC Name |
4-bromo-2-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPFBBVUHHRYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365949 | |
Record name | 2-Chloro-4-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-bromobenzothiazole | |
CAS RN |
182344-57-6 | |
Record name | 4-Bromo-2-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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